molecular formula C23H14Cl2O5 B4890292 4-(4-methoxyphenyl)-2-oxo-2H-chromen-7-yl 2,4-dichlorobenzoate

4-(4-methoxyphenyl)-2-oxo-2H-chromen-7-yl 2,4-dichlorobenzoate

Cat. No. B4890292
M. Wt: 441.3 g/mol
InChI Key: JYRJQHWFUKVBRU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(4-methoxyphenyl)-2-oxo-2H-chromen-7-yl 2,4-dichlorobenzoate, also known as MDB, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields.

Mechanism of Action

4-(4-methoxyphenyl)-2-oxo-2H-chromen-7-yl 2,4-dichlorobenzoate exerts its pharmacological effects by inhibiting the activity of various enzymes and signaling pathways involved in inflammation and cancer progression. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators, and to induce apoptosis in cancer cells by activating the intrinsic apoptotic pathway.
Biochemical and Physiological Effects:
This compound has been shown to exhibit a range of biochemical and physiological effects, including the inhibition of inflammation, the induction of apoptosis in cancer cells, and the modulation of oxidative stress. It has also been shown to exhibit neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

4-(4-methoxyphenyl)-2-oxo-2H-chromen-7-yl 2,4-dichlorobenzoate has several advantages for use in lab experiments, including its high potency, selectivity, and low toxicity. However, its low solubility in water and limited bioavailability may limit its use in certain experimental settings.

Future Directions

4-(4-methoxyphenyl)-2-oxo-2H-chromen-7-yl 2,4-dichlorobenzoate holds significant potential for the development of new drugs targeting inflammation and cancer progression. Future research should focus on optimizing its pharmacological properties, including its solubility and bioavailability, and on exploring its potential applications in other fields, such as neurodegenerative diseases and cardiovascular disorders. Additionally, further studies are needed to elucidate its mechanism of action and to identify potential drug targets.

Synthesis Methods

4-(4-methoxyphenyl)-2-oxo-2H-chromen-7-yl 2,4-dichlorobenzoate can be synthesized through a multi-step process involving the condensation of 4-methoxybenzaldehyde and 2,4-dichlorobenzoyl chloride to form 4-(4-methoxyphenyl)-2,4-dichlorobenzaldehyde. This intermediate product is then reacted with salicylic acid in the presence of a catalyst to produce this compound.

Scientific Research Applications

4-(4-methoxyphenyl)-2-oxo-2H-chromen-7-yl 2,4-dichlorobenzoate has been extensively studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. It has been shown to exhibit anti-inflammatory, antioxidant, and anticancer properties, making it a promising candidate for the development of new drugs.

properties

IUPAC Name

[4-(4-methoxyphenyl)-2-oxochromen-7-yl] 2,4-dichlorobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H14Cl2O5/c1-28-15-5-2-13(3-6-15)19-12-22(26)30-21-11-16(7-9-17(19)21)29-23(27)18-8-4-14(24)10-20(18)25/h2-12H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYRJQHWFUKVBRU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CC(=O)OC3=C2C=CC(=C3)OC(=O)C4=C(C=C(C=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H14Cl2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.